(2,4-Dimethoxyphenyl)(furan-2-yl)methanol

CAS No.:

Cat. No.: VC13395502

Molecular Formula: C13H14O4

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14O4 |

|---|---|

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | (2,4-dimethoxyphenyl)-(furan-2-yl)methanol |

| Standard InChI | InChI=1S/C13H14O4/c1-15-9-5-6-10(12(8-9)16-2)13(14)11-4-3-7-17-11/h3-8,13-14H,1-2H3 |

| Standard InChI Key | KSUGKRREPCFIFY-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C(C2=CC=CO2)O)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)C(C2=CC=CO2)O)OC |

Introduction

Chemical Structure and Identification

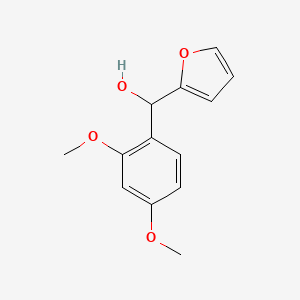

The molecular formula of (2,4-dimethoxyphenyl)(furan-2-yl)methanol is C₁₃H₁₄O₄, with a molecular weight of 234.25 g/mol. Its IUPAC name is (2,4-dimethoxyphenyl)-(furan-2-yl)methanol, and its structure consists of a central methanol group bonded to a 2,4-dimethoxyphenyl aromatic ring and a furan heterocycle (Figure 1) . Key spectral identifiers include:

-

¹H-NMR: Signals at δ 3.72 ppm (methoxy groups) and δ 5.13 ppm (methanol proton) .

-

¹³C-NMR: Peaks corresponding to aromatic carbons (δ 110–150 ppm) and methoxy carbons (δ 55–56 ppm) .

-

IR: Absorption bands at ~3400 cm⁻¹ (O–H stretch) and ~1600 cm⁻¹ (C=C aromatic) .

| Property | Value | Source |

|---|---|---|

| CAS No. | 1284242-74-5 | |

| Molecular Formula | C₁₃H₁₄O₄ | |

| Molecular Weight | 234.25 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

Synthesis and Reaction Pathways

The synthesis of (2,4-dimethoxyphenyl)(furan-2-yl)methanol typically involves multistep organic reactions, often starting from commercially available precursors:

Byproducts and Challenges

-

Oxidation: The methanol group may oxidize to a ketone under strong oxidizing conditions .

-

Demethylation: Acidic conditions can remove methoxy groups, necessitating mild reaction parameters .

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar organic solvents (ethanol, DMSO) but insoluble in water .

-

Stability: Stable at room temperature but sensitive to prolonged UV exposure .

Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H-NMR (400 MHz) | δ 6.58 (furan H), δ 3.87 (OCH₃) | |

| ¹³C-NMR (100 MHz) | δ 152.9 (C=O), δ 56.1 (OCH₃) | |

| IR | 3400 cm⁻¹ (O–H), 1600 cm⁻¹ (C=C) |

Applications in Medicinal Chemistry

Drug Intermediate

-

Used in synthesizing tetrahydroisoquinoline derivatives with antiarrhythmic and anti-inflammatory properties .

-

Serves as a precursor for N-acylated THQs targeting neurodegenerative diseases .

Material Science

| Hazard Category | Details | Source |

|---|---|---|

| Skin Irritation | Causes redness and itching | |

| Eye Damage | Severe irritation upon contact | |

| Respiratory Risk | May irritate lungs |

Precautionary Measures:

Future Research Directions

-

Biological Screening: Evaluate antiviral and antiparasitic activities.

-

Structure-Activity Relationships (SAR): Modify methoxy and furan groups to enhance potency.

-

Formulation Studies: Develop nanoparticle-based delivery systems for improved bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume